[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Catalog No.
S3003131
CAS No.
1281154-16-2
M.F
C18H18N2O4
M. Wt
326.352
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl...

CAS Number

1281154-16-2

Product Name

[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

IUPAC Name

(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-methyl-1,3-dioxoisoindole-5-carboxylate

Molecular Formula

C18H18N2O4

Molecular Weight

326.352

InChI

InChI=1S/C18H18N2O4/c1-3-8-20-9-4-5-13(20)11-24-18(23)12-6-7-14-15(10-12)17(22)19(2)16(14)21/h1,6-7,10,13H,4-5,8-9,11H2,2H3

InChI Key

HWLIOLZSTYPRHQ-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)OCC3CCCN3CC#C

solubility

not available

The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic molecule characterized by its unique structural features. It contains a pyrrolidine ring substituted with a propynyl group and is linked to a dioxo isoindole moiety. The molecular formula of this compound is C15H17N1O5C_{15}H_{17}N_{1}O_{5}, and it has a molecular weight of approximately 287.31 g/mol. This structure suggests potential reactivity and biological activity due to the presence of multiple functional groups.

Typical for organic molecules with similar functional groups:

  • Oxidation: The presence of the dioxo group allows for oxidation reactions, potentially yielding more complex derivatives.
  • Reduction: The carbonyl functionalities can be reduced to alcohols or other derivatives, depending on the reagents used.
  • Substitution Reactions: The pyrrolidine nitrogen can undergo nucleophilic substitutions, allowing for the introduction of different substituents.

Common reagents for these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation.

Research into the biological activity of this compound is limited but suggests potential therapeutic applications. Compounds with similar structures often exhibit:

  • Antimicrobial Properties: Many isoindole derivatives have shown activity against various bacterial strains.
  • Cytotoxic Effects: Some studies indicate that related compounds may possess cytotoxic properties against cancer cell lines, making them candidates for further pharmacological evaluation.

Synthesis of [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step synthetic routes:

  • Formation of the Pyrrolidine Derivative: This can be achieved through the reaction of propargyl bromide with pyrrolidine.
  • Synthesis of Isoindole Derivative: The isoindole moiety can be synthesized through cyclization reactions involving appropriate precursors such as phthalic anhydride.
  • Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the isoindole derivative to form the target compound.

These methods highlight the complexity of synthesizing such compounds, often requiring careful control of reaction conditions.

The applications of this compound are still being explored, but potential uses may include:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery efforts aimed at developing new antimicrobial or anticancer agents.
  • Chemical Intermediates: It may also find use in the synthesis of more complex organic molecules in chemical research and industry.

Studies on the interactions of this compound with biological targets are necessary to elucidate its mechanism of action. Preliminary investigations might focus on:

  • Receptor Binding Studies: Understanding how this compound interacts with specific receptors could provide insights into its potential therapeutic effects.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit key enzymes involved in disease processes could highlight its utility in medicinal chemistry.

Several compounds share structural similarities with [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate, including:

Compound NameStructure FeaturesUnique Aspects
1-(Prop-2-enyl)pyrrolidineContains an alkene instead of an alkynePotentially different reactivity due to unsaturation
2-MethylisoindoleLacks the pyrrolidine ringFocused on neuroactive properties
4-HydroxyisoquinolineContains a hydroxyl group instead of a carboxylateKnown for diverse biological activities

These comparisons underline the uniqueness of the target compound, particularly its combination of pyrrolidine and isoindole functionalities that may confer distinct biological activities and chemical properties.

XLogP3

1.5

Dates

Last modified: 04-15-2024

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